9-Phenanthrol-D8
9-Phenanthrol-D8
9-phenanthrol is a phenanthrol that is phenanthrene in which a hydrogen attached to a carbon in the central ring has been replaced by a hydroxy group. It has a role as a TRPM4 channel inhibitor. It derives from a hydride of a phenanthrene.
9-Hydroxyphenanthrene, also known as 9-phenanthrol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 9-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 9-hydroxyphenanthrene is primarily located in the membrane (predicted from logP). 9-Hydroxyphenanthrene participates in a number of enzymatic reactions. In particular, 9-hydroxyphenanthrene can be biosynthesized from phenanthrene. 9-Hydroxyphenanthrene can also be converted into 9-phenanthryl beta-D-glucopyranoside and 9-phenanthryl beta-D-glucosiduronic acid. 9-Hydroxyphenanthrene is a potentially toxic compound.
9-Hydroxyphenanthrene, also known as 9-phenanthrol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 9-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 9-hydroxyphenanthrene is primarily located in the membrane (predicted from logP). 9-Hydroxyphenanthrene participates in a number of enzymatic reactions. In particular, 9-hydroxyphenanthrene can be biosynthesized from phenanthrene. 9-Hydroxyphenanthrene can also be converted into 9-phenanthryl beta-D-glucopyranoside and 9-phenanthryl beta-D-glucosiduronic acid. 9-Hydroxyphenanthrene is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
484-17-3
VCID:
VC0047604
InChI:
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
SMILES:
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O
Molecular Formula:
C₁₄H₂D₈O
Molecular Weight:
194.23 g/mol
9-Phenanthrol-D8
CAS No.: 484-17-3
Reference Standards
VCID: VC0047604
Molecular Formula: C₁₄H₂D₈O
Molecular Weight: 194.23 g/mol
CAS No. | 484-17-3 |
---|---|
Product Name | 9-Phenanthrol-D8 |
Molecular Formula | C₁₄H₂D₈O |
Molecular Weight | 194.23 g/mol |
IUPAC Name | phenanthren-9-ol |
Standard InChI | InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H |
Standard InChIKey | DZKIUEHLEXLYKM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O |
Description | 9-phenanthrol is a phenanthrol that is phenanthrene in which a hydrogen attached to a carbon in the central ring has been replaced by a hydroxy group. It has a role as a TRPM4 channel inhibitor. It derives from a hydride of a phenanthrene. 9-Hydroxyphenanthrene, also known as 9-phenanthrol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 9-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 9-hydroxyphenanthrene is primarily located in the membrane (predicted from logP). 9-Hydroxyphenanthrene participates in a number of enzymatic reactions. In particular, 9-hydroxyphenanthrene can be biosynthesized from phenanthrene. 9-Hydroxyphenanthrene can also be converted into 9-phenanthryl beta-D-glucopyranoside and 9-phenanthryl beta-D-glucosiduronic acid. 9-Hydroxyphenanthrene is a potentially toxic compound. |
Synonyms | Phenanthren-1,2,3,4,5,6,7,8,10-D8-ol; 9-Hydroxyphenanthrene-D8 |
PubChem Compound | 10229 |
Last Modified | Nov 11 2021 |
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